Tetrabromosilane

Br4Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Br4Si

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Vapor Deposition: CVD is a technique used to deposit thin films of material onto a substrate. In the context of semiconductors, this process can be used to create the various layers that make up a transistor. SiBr4 can be used as a precursor for the deposition of silicon films through CVD. During CVD, SiBr4 gas reacts with other chemicals to decompose and deposit silicon on the substrate. [Source: Semiconductor Engineering; ]

Here are some of the advantages and challenges of using tetrabromosilane in CVD:

Advantages:

- Tetrabromosilane has a relatively low decomposition temperature compared to some other silicon source materials used in CVD. This can be beneficial for processing delicate substrates that cannot withstand high temperatures.

- It can also produce silicon films with good uniformity and purity.

Challenges:

- Tetrabromosilane is a corrosive and toxic substance. This necessitates careful handling and specialized equipment to work with it safely.

- Bromine, a byproduct of the decomposition process, can be difficult to remove from the deposited silicon film. This can adversely affect the electrical properties of the film.

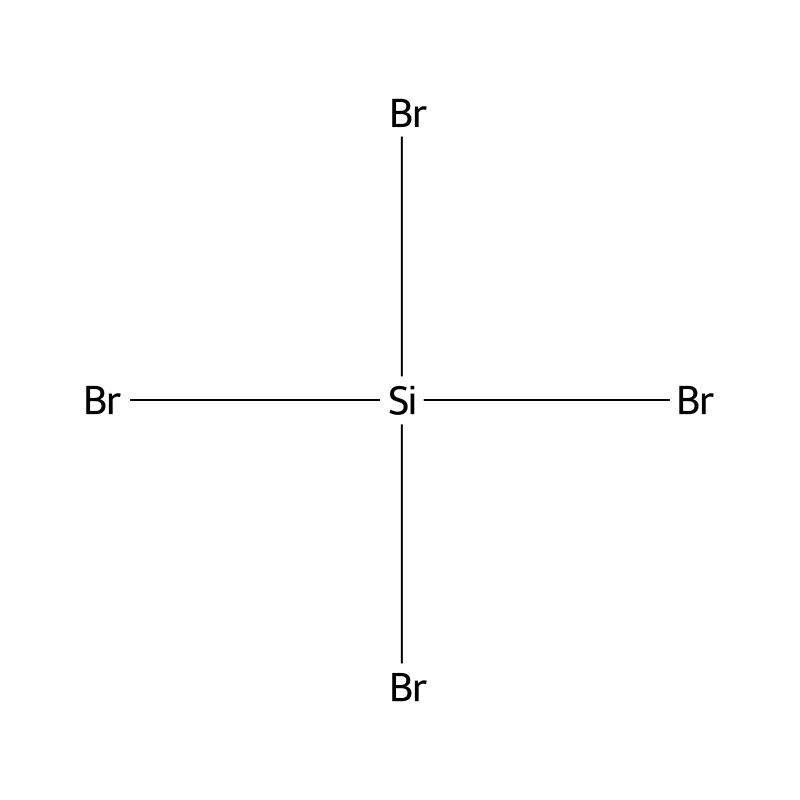

Tetrabromosilane, also known as silicon tetrabromide, is an inorganic compound with the chemical formula SiBr₄. It appears as a colorless liquid with a suffocating odor and is highly reactive, particularly with moisture. The compound consists of one silicon atom covalently bonded to four bromine atoms, forming a tetrahedral molecular structure. Tetrabromosilane has a melting point of approximately -15 °C and a boiling point around 153 °C, making it liquid at room temperature . Its high reactivity is attributed to its tendency to hydrolyze in the presence of water, producing silicon dioxide and hydrobromic acid .

Tetrabromosilane is a hazardous compound due to the following reasons:

- Toxicity: Hydrogen bromide gas released upon decomposition is toxic and can irritate the respiratory system [].

- Corrosivity: Reacts with water and moisture to form hydrobromic acid, which is corrosive to skin, eyes, and respiratory tissues [].

- Flammability: Not flammable itself, but reacts with some oxidizing agents [].

Safety Precautions:

- Handle tetrabromosilane in a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator [].

- Store in a tightly sealed container under an inert atmosphere to prevent moisture exposure [].

- Spills should be cleaned up immediately following established safety protocols [].

- Hydrolysis: When exposed to water, it reacts exothermically:

- Reactions with Alcohols and Amines: It reacts with alcohols to form alkoxysilanes:

- Grignard Reactions: Tetrabromosilane can react with metal alkyl halides to produce organosilicon compounds:

- Thermal Decomposition: Pyrolysis of tetrabromosilane followed by treatment with ammonia yields silicon nitride coatings .

Tetrabromosilane is not typically studied for biological activity due to its highly reactive nature and toxicity. It poses significant health hazards, including severe irritation to skin and eyes upon contact and respiratory distress if inhaled. Its reactivity with moisture makes it a compound that requires careful handling in laboratory environments .

Tetrabromosilane can be synthesized through several methods:

- Direct Reaction: Silicon reacts with hydrogen bromide at elevated temperatures (around 600 °C):

- Bromination of Silicon: A mixture of silicon and bromine can also yield tetrabromosilane:

These methods highlight the compound's formation from elemental silicon and bromine sources .

Tetrabromosilane has several important applications:

- Chemical Vapor Deposition (CVD): It is utilized as a precursor for producing high-purity silicon-based thin films, crucial in the semiconductor industry for microchip manufacturing.

- Organic Synthesis: As a reagent in various organic reactions, it facilitates the formation of silanes and other organosilicon compounds.

- Silicon Nitride Production: Its pyrolysis followed by ammonia treatment is used to create silicon nitride coatings for ceramics and cutting tools .

Studies on interaction mechanisms involving tetrabromosilane primarily focus on its reactivity with other halides and organometallic compounds. For instance, redistribution reactions can occur between different silicon tetrahalides when heated, producing mixed halosilanes. This behavior indicates its potential role in synthesizing novel organosilicon materials .

Tetrabromosilane shares similarities with other tetrahalides of silicon, such as:

| Compound | Formula | Melting Point | Boiling Point | Unique Features |

|---|---|---|---|---|

| Tetrabromosilane | SiBr₄ | -15 °C | 153 °C | Highly reactive; forms silicon dioxide upon hydrolysis |

| Silicon Tetrachloride | SiCl₄ | -70 °C | 57 °C | Less reactive than tetrabromosilane; used in CVD |

| Silicon Tetraiodide | SiI₄ | -37 °C | 97 °C | Higher molecular weight; different reactivity profile |

| Silicon Tetrafluoride | SiF₄ | -121 °C | -88 °C | Gas at room temperature; used in etching processes |

Tetrabromosilane's unique properties include its higher reactivity compared to silicon tetrachloride and its specific applications in semiconductor manufacturing, making it distinct among similar compounds .

The direct synthesis of tetrabromosilane from elemental silicon and bromine represents one of the most straightforward approaches to producing this silicon tetrahalide compound. This method involves the direct reaction between crystalline silicon and molecular bromine under controlled temperature conditions [1].

The fundamental chemical equation for this process is:

Si + 2Br₂ → SiBr₄

This reaction typically proceeds at temperatures ranging from 400 to 500 degrees Celsius under atmospheric pressure conditions [2]. The kinetic studies of silicon etching with gaseous bromine have revealed that the reaction follows a half-order dependence on bromine pressure, suggesting a reversible dissociative adsorption mechanism on the silicon surface [2]. The etch rate follows the expression: Etch Rate = 10^10.2 ± 0.4 nm min⁻¹ Torr⁻¹/² exp[-(132 ± 7 kJ mol⁻¹)/RT] × P^1/² - 10^9.8 ± 2.4 nm min⁻¹ exp[-(140 ± 40 kJ mol⁻¹)/RT] [2].

The reaction mechanism involves the dissociative adsorption of bromine molecules on the silicon surface, followed by the formation of silicon bromide species that subsequently desorb as tetrabromosilane [2]. The activation energy for this process has been determined to be approximately 132 ± 7 kilojoules per mole, indicating the energy barrier that must be overcome for the reaction to proceed [2].

An alternative approach within direct synthesis utilizes silicon-copper alloys with bromine. This method involves heating a silicon-copper mixture with bromine at approximately 420 degrees Celsius, though it produces mixed products with tetrabromosilane yields of only 13 percent alongside other organosilicon compounds [3].

Table 1: Direct Synthesis Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 400-500°C | Optimal reaction conditions [2] |

| Pressure | Atmospheric | Standard operating pressure [2] |

| Activation Energy | 132 ± 7 kJ/mol | Energy barrier for reaction [2] |

| Reaction Order | 0.5 in Br₂ pressure | Half-order kinetics [2] |

| Yield | High | With pure silicon feedstock [1] |

Hydrogen Bromide-Mediated Synthesis

Hydrogen bromide-mediated synthesis represents the most commonly employed industrial method for tetrabromosilane production. This approach involves the reaction of crystalline silicon with hydrogen bromide gas at elevated temperatures [1] [4].

The stoichiometric reaction equation is:

Si + 4HBr → SiBr₄ + 2H₂

This synthesis typically occurs at temperatures of 600 degrees Celsius under atmospheric pressure conditions [1] [4]. The process utilizes metallurgical grade silicon with particle sizes ranging from 50 to 500 microns to ensure optimal fluidization characteristics in industrial reactors [5].

The reaction mechanism involves the sequential attack of hydrogen bromide molecules on silicon atoms, progressively replacing silicon-silicon bonds with silicon-bromine bonds. Industrial implementations achieve conversion efficiencies of 30 percent or greater of the stoichiometric requirement [5]. The process requires careful control of residence time, typically maintaining gaseous reactants in the reaction zone for 3 to 8 seconds to optimize conversion rates [5].

Process optimization studies have demonstrated that maintaining reactor temperatures at 650 degrees Celsius with hydrogen bromide flow rates of 2.23 moles per mole of silicon substrate results in 36 percent conversion of tetrabromosilane production [5]. The reaction proceeds through non-equilibrium conditions, necessitating continuous removal of reaction products to drive the reaction forward [5].

Commercial implementations utilize fluidized bed reactors containing heated silicon particles through which hydrogen bromide vapor is introduced via inlet vaporizers [5]. The system operates with hydrogen gas containing tetrabromide vapor to provide adequate fluidization while maintaining reaction conditions [5].

Table 2: Hydrogen Bromide-Mediated Synthesis Conditions

| Parameter | Specification | Industrial Application |

|---|---|---|

| Temperature | 600°C | Standard operating temperature [1] [4] |

| Silicon Particle Size | 50-500 microns | Fluidization optimization [5] |

| HBr:Si Molar Ratio | 2.23:1 | Stoichiometric excess [5] |

| Conversion Efficiency | 30-36% | Industrial typical range [5] |

| Residence Time | 3-8 seconds | Reactor optimization [5] |

Side Reactions and Byproduct Formation

The synthesis of tetrabromosilane involves several competing side reactions that produce various bromosilane compounds as byproducts. These side reactions significantly impact overall process efficiency and product purity [1] [4].

The primary side reactions in hydrogen bromide-mediated synthesis include the formation of dibromosilane and tribromosilane according to the following equations:

Si + 2HBr → SiH₂Br₂

Si + 3HBr → SiHBr₃ + H₂

These reactions occur simultaneously with the primary tetrabromosilane formation, with the relative distribution of products depending on reaction conditions, particularly the hydrogen bromide concentration and temperature [1] [4]. Lower hydrogen bromide concentrations favor the formation of less brominated species, while higher concentrations promote complete bromination to tetrabromosilane [1].

The formation of tribromosilane represents a particularly significant side reaction in industrial processes. Studies have shown that tribromosilane production can account for substantial portions of the silicon conversion, with this compound subsequently serving as an intermediate in further processing steps [5]. The tribromosilane formation reaction exhibits non-equilibrium thermodynamics with positive free energy changes of 5 to 20 kilocalories per mole [5].

Industrial processes must account for the redistribution reactions that occur between different silicon tetrahalides when heated to temperatures above 100 degrees Celsius. These reactions produce various mixed halosilanes according to equations such as:

2SiBr₄ + 2SiCl₄ → SiBr₃Cl + 2SiBr₂Cl₂ + SiBrCl₃

The hydrolysis reaction represents another critical side reaction, particularly in the presence of moisture:

SiBr₄ + 2H₂O → SiO₂ + 4HBr

This reaction proceeds with significant heat evolution and completely consumes tetrabromosilane, making moisture control essential throughout synthesis and handling operations [6] [7].

Table 3: Side Products and Formation Conditions

| Side Product | Formation Reaction | Typical Yield Range | Controlling Factors |

|---|---|---|---|

| Dibromosilane (SiH₂Br₂) | Si + 2HBr → SiH₂Br₂ | 5-15% | Low HBr concentration [1] |

| Tribromosilane (SiHBr₃) | Si + 3HBr → SiHBr₃ + H₂ | 10-25% | Intermediate HBr levels [1] |

| Silicon Dioxide (SiO₂) | SiBr₄ + 2H₂O → SiO₂ + 4HBr | Complete upon hydrolysis | Moisture presence [6] |

| Mixed Halosilanes | Redistribution at >100°C | Variable | Temperature, halide ratios [4] |

Industrial-Scale Production Techniques

Industrial-scale production of tetrabromosilane employs sophisticated reactor designs and process control systems to optimize yield and product quality while managing the challenges associated with high-temperature halogenation reactions [5] [8].

The predominant industrial approach utilizes fluidized bed reactors operating in continuous mode. These systems maintain silicon particles in suspension using hydrogen gas streams containing vaporized reactants, ensuring optimal mass transfer and heat distribution throughout the reaction zone [5]. The reactor design incorporates multiple zones including reactant preheating, reaction, and product separation sections [5].

Process control systems maintain critical operating parameters within narrow ranges. Reactor temperatures are controlled at 500 to 650 degrees Celsius, balancing reaction rate with selectivity toward tetrabromosilane formation [5]. Pressure control systems operate at atmospheric to slightly elevated pressures, typically up to 2 atmospheres, to enhance reaction kinetics while maintaining safe operating conditions [5].

The industrial process incorporates comprehensive product recovery and recycling systems. Vapor-phase products from the reactor undergo condensation in multi-stage condensers operating at progressively lower temperatures [5]. Unreacted hydrogen bromide and hydrogen are separated and recycled to the reactor feed system through compression and purification units [5].

Advanced industrial installations implement closed-loop processing to maximize atom economy and minimize waste generation. The three-step Schumacher Process exemplifies this approach, converting tetrabromosilane to tribromosilane, purifying the tribromosilane through distillation, and finally decomposing tribromosilane to produce high-purity silicon while recycling tetrabromosilane and hydrogen to the initial reaction step [5].

Quality control systems monitor product composition through continuous analytical instrumentation, typically achieving tetrabromosilane purities exceeding 99 percent after processing through purification systems [9]. Production scales for commercial operations typically range from hundreds of kilograms per day to several tonnes per day, depending on market demand and facility capacity [9].

Table 4: Industrial Production Parameters

| System Component | Specification | Performance Metric |

|---|---|---|

| Reactor Type | Fluidized bed, continuous | Optimal mass/heat transfer [5] |

| Operating Temperature | 500-650°C | Rate/selectivity balance [5] |

| Operating Pressure | 1-2 atmospheres | Enhanced kinetics [5] |

| Silicon Feed Size | 50-500 microns | Fluidization characteristics [5] |

| Conversion Efficiency | 30-40% | Single-pass conversion [5] |

| Product Purity | >99% | Post-purification [9] |

| Production Scale | 100-1000 kg/day | Commercial operations [9] |

Purification and Isolation Protocols

The purification of tetrabromosilane from crude reaction mixtures requires sophisticated separation techniques due to the presence of various bromosilane species with similar physical properties and the compound's sensitivity to moisture and thermal decomposition [1] [10].

Fractional distillation represents the primary purification method for tetrabromosilane isolation. The process exploits the differences in boiling points among the various bromosilane species present in crude reaction mixtures [1]. Tetrabromosilane exhibits a boiling point of 153 to 155 degrees Celsius, which provides adequate separation from dibromosilane (boiling point approximately 66 degrees Celsius) and tribromosilane (boiling point approximately 109 degrees Celsius) [6] [7].

Industrial purification systems employ multi-stage distillation columns with multiple theoretical plates to achieve high separation efficiency. The distillation operates under carefully controlled conditions to prevent thermal decomposition and minimize product losses [10]. Temperature control systems maintain column temperatures within narrow ranges, with the reboiler operating at temperatures slightly above the boiling point of tetrabromosilane and the condenser maintaining sufficient cooling to ensure complete vapor condensation [11].

Advanced purification protocols incorporate complexation chemistry to remove trace metallic impurities that can adversely affect product quality. Triphenylmethyl chloride addition at concentrations of 0.001 to 0.134 percent by weight effectively complexes boron-containing impurities, reducing boron content from 880 micrograms per kilogram to less than 5 micrograms per kilogram through subsequent distillation [10].

The purification process must account for the formation of azeotropic mixtures, particularly when water is present in the system. While tetrabromosilane does not form azeotropes with common organic solvents, its rapid hydrolysis in the presence of moisture necessitates rigorous exclusion of water throughout the purification process [12].

Vacuum distillation techniques are employed for heat-sensitive applications or when minimizing thermal stress on the product is critical. These systems operate at reduced pressures ranging from 30 millitorr to 750 torr, allowing distillation at lower temperatures while maintaining adequate separation efficiency [13].

Quality assurance protocols for purified tetrabromosilane include titration analysis to determine bromine content, with specifications typically requiring 91.0 to 92.8 percent bromine by mass [9]. Metal purity analysis ensures silicon content exceeds 99.999 percent, with trace metal concentrations maintained below specified limits for electronic applications [9].

Table 5: Purification Methods and Specifications

| Purification Method | Operating Conditions | Purity Achievement |

|---|---|---|

| Fractional Distillation | 153-155°C, atmospheric pressure | >99% purity [6] [7] |

| Vacuum Distillation | 30-750 mTorr, reduced temperature | Heat-sensitive applications [13] |

| Complexation Purification | 0.001-0.134% triphenylmethyl chloride | <5 μg/kg boron content [10] |

| Multi-stage Columns | Multiple theoretical plates | High separation efficiency [11] |

| Titration Analysis | AgNO₃ titration method | 91.0-92.8% Br content [9] |

| Metal Analysis | Spectroscopic methods | 99.999% Si purity [9] |

Lewis Structure and Electron Configuration

Tetrabromosilane exhibits a straightforward Lewis structure characteristic of tetrahedral silicon compounds [1] [2]. The molecule contains a total of 32 valence electrons, derived from the central silicon atom contributing 4 electrons and each of the four bromine atoms contributing 7 electrons [2]. In the Lewis dot structure, silicon serves as the central atom, forming four single covalent bonds with the surrounding bromine atoms [1] [3].

The electron configuration analysis reveals that silicon adopts an sp³ hybridization state to accommodate the tetrahedral bonding arrangement [1] [3]. Each bromine atom maintains three lone pairs of electrons in addition to the bonding pair shared with silicon [2]. The octet rule is satisfied for all atoms in the structure, with silicon achieving eight electrons through its four bonding pairs, and each bromine atom possessing eight electrons through three lone pairs plus one bonding pair [2].

Table 1: Lewis Structure and Electron Configuration Parameters

| Parameter | Value |

|---|---|

| Total valence electrons | 32 |

| Silicon valence electrons | 4 |

| Bromine valence electrons (per atom) | 7 |

| Number of bromine atoms | 4 |

| Central atom | Silicon (Si) |

| Bonding pairs | 4 |

| Lone pairs on central atom | 0 |

| Electron geometry | Tetrahedral |

| Molecular geometry | Tetrahedral |

Tetrahedral Geometry and Symmetry Analysis

Tetrabromosilane adopts a perfect tetrahedral molecular geometry with Td point group symmetry [4] [5] [6]. The symmetry number is 12, reflecting the high degree of symmetrical arrangement of the four equivalent bromine atoms around the central silicon atom [7]. The bond angles between any three atoms (Br-Si-Br) are precisely 109.47°, which corresponds to the ideal tetrahedral angle [6] [7].

The tetrahedral geometry arises from the sp³ hybridization of the silicon atom, which minimizes electron-electron repulsion according to Valence Shell Electron Pair Repulsion (VSEPR) theory [5] [8]. The VSEPR notation for tetrabromosilane is AX₄, indicating a central atom (A) bonded to four substituents (X) with no lone pairs [8].

Crystal structure studies have revealed that tetrabromosilane crystallizes in different space groups depending on conditions. In the cubic system, it adopts the Pa-3 space group, while in the monoclinic system, it crystallizes in the P2₁/c space group [4] [9]. The zero-dimensional structure consists of discrete tetrabromosilane molecules with silicon atoms bonded in tetrahedral geometry to four bromine atoms [4] [9].

Table 2: Tetrahedral Geometry and Symmetry Analysis

| Parameter | Value |

|---|---|

| Point group symmetry | Td |

| Symmetry number | 12 |

| Bond angles (Br-Si-Br) | 109.47° |

| Coordination number | 4 |

| VSEPR notation | AX₄ |

| Hybridization of central atom | sp³ |

| Crystal space group (cubic) | Pa-3 |

| Crystal space group (monoclinic) | P2₁/c |

Si-Br Bond Length and Energy Parameters

The silicon-bromine bond in tetrabromosilane exhibits characteristic parameters that reflect the covalent nature of the bonding [3] [10] [9]. Crystallographic studies have determined that all Si-Br bond lengths are equivalent, measuring approximately 2.20-2.22 Å [4] [9] [11]. Specifically, materials project data indicates bond lengths of 2.21 Å in one structural determination and a range of 2.19-2.22 Å in another [9] [11].

The Si-Br bond energy is reported as 310 kJ/mol, which is intermediate among the silicon tetrahalide series [3] [10]. This bond strength decreases in the order Si-F > Si-Cl > Si-Br > Si-I, reflecting the decreasing electronegativity and increasing atomic size of the halogen atoms [3] [10]. The Si-Br bond length of 2.20 Å is notably longer than the Si-Cl bond (2.02 Å) but shorter than the Si-I bond (2.43 Å) [3] [10].

The covalent bonding character is evidenced by the single bond order and the tetrahedral coordination geometry. The Lewis acidic properties of tetrabromosilane, while present, are weaker than those of silicon tetrachloride and silicon tetrafluoride, following the trend SiI₄ < SiBr₄ < SiCl₄ < SiF₄ [3] [10].

Table 3: Si-Br Bond Length and Energy Parameters

| Parameter | Value |

|---|---|

| Si-Br bond length (Å) | 2.20-2.22 |

| Si-Br bond energy (kJ/mol) | 310 |

| Bond type | Single covalent |

| Bond order | 1 |

| Si-Br distance range (Å) | 2.19-2.22 |

| Comparison with Si-Cl bond (Å) | 2.02 (shorter) |

| Comparison with Si-I bond (Å) | 2.43 (longer) |

| Covalent radius Si (Å) | 1.11 |

| Covalent radius Br (Å) | 1.20 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

Silicon-29 Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for tetrabromosilane [12] [13]. The ²⁹Si nucleus has a spin of ½ and natural abundance of 4.68%, making it suitable for NMR analysis [14] [15]. Chemical shifts for silicon tetrahalides generally fall within the range of -200 to +50 parts per million relative to tetramethylsilane [14] [15].

For tetrabromosilane, ²⁹Si NMR studies have been conducted using various analytical methods. The compound shows characteristic chemical shifts that reflect the tetrahedral silicon environment with four equivalent bromine substituents [12] [13]. The symmetric nature of the molecule results in a single ²⁹Si resonance, and the chemical shift is influenced by the electronegativity and size of the bromine atoms [16] [17].

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular vibrations and symmetry of tetrabromosilane [18] [7]. For tetrahedral molecules with Td symmetry, group theory predicts four fundamental vibrational modes: one totally symmetric stretching mode (a₁), one doubly degenerate bending mode (e), and two triply degenerate modes (f₂) consisting of stretching and bending vibrations [18] [7].

The vibrational frequencies for tetrabromosilane have been systematically studied and assigned based on symmetry considerations [18]. The fundamental vibrational modes are:

- Symmetric stretch (a₁): 249 cm⁻¹ - This mode is Raman active (polarized) but infrared inactive

- Degenerate stretch (f₂): 487 cm⁻¹ - This mode is both infrared and Raman active

- Degenerate deformation (e): 90 cm⁻¹ - This mode is Raman active but infrared inactive

- Degenerate deformation (f₂): 137 cm⁻¹ - This mode is both infrared and Raman active

The Raman spectrum shows all four fundamental modes, with the symmetric stretch appearing as a polarized band and the degenerate modes showing depolarized character [18]. The infrared spectrum displays only the f₂ modes, consistent with the selection rules for Td symmetry [18].

Table 4: Spectroscopic Characterization Data

| Technique | Frequency/Chemical Shift | Activity |

|---|---|---|

| ²⁹Si NMR | δ values reported | Chemical shift reference |

| IR Spectroscopy - Symmetric stretch (a₁) | 249 cm⁻¹ | Inactive |

| IR Spectroscopy - Degenerate stretch (f₂) | 487 cm⁻¹ | Active |

| IR Spectroscopy - Degenerate deformation (e) | 90 cm⁻¹ | Inactive |

| IR Spectroscopy - Degenerate deformation (f₂) | 137 cm⁻¹ | Active |

| Raman Spectroscopy - Symmetric stretch | 249 cm⁻¹ (polarized) | Active (polarized) |

| Raman Spectroscopy - Degenerate stretch | 487 cm⁻¹ | Active (depolarized) |

| Raman Activity | Active for a₁, e, f₂ modes | Raman active |

| Point Group Analysis | Td symmetry - 4 vibrational modes | 1a₁ + 1e + 2f₂ |

Table 5: Comparison of Silicon Tetrahalides (SiX₄)

| Compound | Bond Length (Å) | Bond Energy (kJ/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| SiF₄ | 1.55 | 582 | -90.3 | -95.0 |

| SiCl₄ | 2.02 | 391 | 56.8 | -68.8 |

| SiBr₄ | 2.20 | 310 | 155.0 | 5.0 |

| SiI₄ | 2.43 | 234 | 290.0 | 155.0 |

UNII

GHS Hazard Statements

H302 (33.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.85%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (93.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (33.85%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant